2-Chloro-N-methylpyrimidine-5-carboxamide
Description
2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5) is a pyrimidine derivative featuring a chlorine atom at position 2, a methyl-substituted carboxamide group at position 5, and a methyl group on the amide nitrogen. This compound is widely utilized as a building block in medicinal chemistry and organic synthesis due to its modular structure, which allows for functionalization at multiple positions . Its synthesis often involves cyclocondensation or substitution reactions, as seen in related pyrimidine derivatives . The chloro and carboxamide groups enhance its reactivity, making it a key intermediate for developing pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-chloro-N-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-5(11)4-2-9-6(7)10-3-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANBRZHHDSSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743277 | |
| Record name | 2-Chloro-N-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360443-21-5 | |
| Record name | 2-Chloro-N-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-methylpyrimidine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Chloro-N-methylpyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including histone methyltransferases (HMTs), which play crucial roles in gene regulation and are implicated in several diseases, including cancer.
Chemical Structure and Properties
The molecular formula of this compound is C7H8ClN3O, featuring a pyrimidine ring substituted with a chlorine atom and a carboxamide group. This structure is significant for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN3O |
| Molecular Weight | 177.61 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound acts as an inhibitor of specific histone methyltransferases, particularly EHMT1 and EHMT2. These enzymes are involved in the methylation of lysine residues on histones, influencing gene expression and cellular processes. Inhibition of these enzymes can lead to altered gene expression patterns associated with various diseases, including cancers and proliferative disorders .
Anticancer Properties
The compound has shown promising results in preclinical studies as an anticancer agent. It demonstrated significant inhibitory effects on tumor cell lines, including breast, ovarian, and colorectal cancers. The mechanism involves the modulation of epigenetic markers through HMT inhibition, which can lead to the reactivation of tumor suppressor genes .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Studies have reported that it significantly inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Inhibition of Histone Methyltransferases
- Antitumor Activity
- Anti-inflammatory Response
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
- Substituents : The presence of the chloro group enhances the compound's binding affinity to target enzymes.
- Pyrimidine Core : The nitrogen atoms in the pyrimidine ring contribute to its ability to interact with biological macromolecules.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-chloro-N-methylpyrimidine-5-carboxamide, in cancer therapy. For instance, research indicates that compounds with similar structural motifs can inhibit enzymes involved in tumor growth, such as microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) . These enzymes are crucial in the biosynthesis of pro-inflammatory mediators, which are often overexpressed in tumors.
Case Study:
A study explored the synthesis of several pyrimidine derivatives targeting mPGES-1, demonstrating that specific compounds significantly reduced enzyme activity with IC50 values in the low micromolar range. This suggests that this compound could be further investigated for its anticancer properties .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrimidine derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which play a vital role in inflammation and pain pathways. Research indicates that certain derivatives exhibit potent COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .
Data Table: COX-2 Inhibition Activity
Synthesis of Other Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive compounds. It can be utilized to create more complex structures through reactions such as nucleophilic substitution and coupling reactions.
Case Study:
In one synthetic route, this compound was used to produce novel anti-infective agents through a series of reactions involving electrophilic aromatic substitution and amide coupling, demonstrating its versatility as a synthetic building block .
Applications in Agricultural Chemistry
The compound is also explored for its potential applications in agricultural chemistry as an intermediate for the synthesis of agrochemicals. Pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties, making them valuable in crop protection formulations.
Research Insight:
A patent describes methods for synthesizing related pyridine derivatives that serve as intermediates for agricultural chemicals, highlighting the broader utility of chlorinated pyrimidines like this compound in this field .
Comparison with Similar Compounds
Structural Analogs and Similarity Metrics
The structural analogs of 2-Chloro-N-methylpyrimidine-5-carboxamide are primarily identified through computational similarity scoring (Table 1). Key analogs include:
Table 1: Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 | 0.82 | Carbaldehyde group replaces carboxamide |
| Methyl 4-amino-2-chloropyrimidine-5-carboxylate | 858269-13-3 | 0.81 | Methyl ester and amino group at position 4 |
| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 185040-32-8 | 0.70 | Methylthio and methylamino substituents |
| 2,4-Diaminopyrimidine-5-carboxamide | 66131-74-6 | 0.71 | Amino groups at positions 2 and 4 |
Key Observations :
- Methylthio vs. Chloro Groups: Compounds like 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 185040-32-8) replace chlorine with methylthio, which increases lipophilicity and may improve membrane permeability .
Physicochemical Properties
While explicit data (e.g., solubility, melting point) is scarce in the provided evidence, trends can be inferred:
- Lipophilicity: Chloro and methyl groups increase logP compared to hydroxyl or amino-substituted analogs (e.g., 2,4-Dihydroxypyrimidine-5-carboxylic acid) .
- Hydrogen Bonding: The carboxamide group provides hydrogen-bond donor/acceptor capacity, critical for target engagement in drug design .
Preparation Methods
Halogenation and Pyrimidine Ring Functionalization
A key step in the preparation involves selective chlorination at the 2-position of the pyrimidine ring. According to a patent on related pyridine derivatives (US Patent US4612377A), halogenation can be efficiently achieved by treating dihalo intermediates with chlorinating agents such as phosphorus oxychloride (POCl3) or phosgene under controlled temperature conditions (80–130 °C). The halogenation is typically performed in high boiling solvents like 1,2,4-trichlorobenzene to maximize yield and control reaction kinetics.
| Parameter | Details |
|---|---|
| Halogenating agent | Phosphorus oxychloride (POCl3) |
| Solvent | 1,2,4-Trichlorobenzene or similar aromatic solvents |
| Temperature | 80–130 °C (optimal ~120 °C) |
| Reaction time | 1–2 hours addition + 5–6 hours hold |
This method allows conversion of dihalo precursors to 2-chloro-substituted pyrimidines in a single step with high selectivity.
Detailed Stepwise Synthetic Route (Inferred from Related Compounds)
Research Findings and Optimization Notes
Halogenation Step: Using excess phosphorus oxychloride (up to 50–70% molar excess) improves conversion and yield. The reaction temperature of ~120 °C is optimal for balancing reaction rate and minimizing byproducts.
Solvent Choice: Aromatic halogenated solvents such as 1,2,4-trichlorobenzene provide a stable medium for high-temperature halogenation without decomposition.
Amidation and N-Methylation: These steps require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions. Purification is typically achieved by crystallization or recrystallization rather than chromatography for scalability.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation | POCl3, 1,2,4-trichlorobenzene solvent | 120 | 6–8 | >85 | Excess POCl3 improves yield |
| Amidation | Methylamine, coupling agent or heating | 60–100 | 4–12 | 70–90 | Dependent on acid/ester starting material |
| N-Methylation | Methyl iodide or dimethyl sulfate, base | 25–50 | 2–6 | 80–95 | Mild conditions to avoid side reactions |
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-methylpyrimidine-5-carboxamide, and what analytical methods validate its purity?
The synthesis typically involves condensation of 5-chloropyrimidine derivatives with methylamine sources under controlled conditions. A common method includes using N-methylation agents (e.g., methyl iodide or dimethyl sulfate) in polar aprotic solvents like DMF or THF, followed by purification via recrystallization or column chromatography . Validation methods :
- Elemental analysis (C, H, N, Cl content) to confirm stoichiometry.
- Spectroscopy : IR (C=O stretch ~1650 cm⁻¹, C-Cl ~750 cm⁻¹), ¹H/¹³C NMR (pyrimidine ring protons at δ 8.5–9.0 ppm, methyl group at δ 3.0–3.5 ppm) .
- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 185.6 for C₇H₇ClN₃O) .
Q. How is the structural integrity of this compound confirmed in novel derivatives?
X-ray crystallography and advanced NMR techniques (e.g., 2D COSY, HSQC) resolve ambiguities in regiochemistry. For example, crystallographic data from related pyrimidine carboxamides show bond angles and distances consistent with planar pyrimidine rings and anti-conformations of substituents .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted 5-chloropyrimidine intermediates or over-methylated species.
- Mitigation : Optimize reaction stoichiometry (e.g., 1.1:1 methylamine-to-substrate ratio) and use scavengers like silica-bound amines to trap excess reagents .
- Detection : HPLC with UV detection (λ = 254 nm) and retention time comparison against standards .
Advanced Research Questions
Q. How does the chloro and methyl substituent influence the compound’s reactivity in cross-coupling reactions?
The chloro group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl functionalization. The N-methyl group sterically hinders nucleophilic attack at the carboxamide nitrogen, directing reactivity to the pyrimidine ring. Example : Palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives (e.g., 5-aryl-2-chloro-N-methylpyrimidine-5-carboxamides) with >80% yields under inert conditions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Kinase inhibition : ATP-binding site competition assays (e.g., EGFR, JAK2) using fluorescence polarization .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values correlated to substituent electronegativity .
- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Q. How can computational modeling predict the binding affinity of derivatives to target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., hydrogen bonding with pyrimidine’s N1 and hydrophobic contacts with methyl groups) .
- QSAR : Regression models linking substituent parameters (Hammett σ, LogP) to bioactivity data .
Q. How do researchers reconcile contradictory data on the compound’s stability under acidic conditions?
Divergent stability reports (e.g., hydrolysis at pH < 3) are resolved via:
- Controlled degradation studies : Monitor by LC-MS to identify breakdown products (e.g., 5-hydroxypyrimidine derivatives).
- pH-rate profiling : Determine degradation kinetics, revealing optimal storage at pH 5–7 .
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?
- Prodrug design : Phosphate esters or PEGylation of the carboxamide group .
- Co-solvent systems : Use cyclodextrins or DMSO/water mixtures (≤10% DMSO) to enhance aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
